molecular formula C59H34N8O8 B13134758 N,N'-((6-((9,10-Dihydro-9,10-dioxo-1-anthryl)amino)-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide) CAS No. 83742-16-9

N,N'-((6-((9,10-Dihydro-9,10-dioxo-1-anthryl)amino)-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide)

Cat. No.: B13134758
CAS No.: 83742-16-9
M. Wt: 982.9 g/mol
InChI Key: UOGNJNFMFDMUEH-UHFFFAOYSA-N
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Description

This compound features a central 1,3,5-triazine core substituted with two anthraquinone-imino-benzamide moieties and a 1-aminoanthraquinone group. Its structural complexity arises from the conjugation of electron-deficient anthraquinone units and the planar triazine ring, which may enhance π-π stacking and electronic delocalization.

Properties

CAS No.

83742-16-9

Molecular Formula

C59H34N8O8

Molecular Weight

982.9 g/mol

IUPAC Name

N-[5-[[4-[(5-benzamido-9,10-dioxoanthracen-1-yl)amino]-6-[(9,10-dioxoanthracen-1-yl)amino]-1,3,5-triazin-2-yl]amino]-9,10-dioxoanthracen-1-yl]benzamide

InChI

InChI=1S/C59H34N8O8/c68-49-32-18-7-8-19-33(32)50(69)44-34(49)20-9-27-41(44)62-57-65-58(63-42-28-12-23-37-47(42)53(72)35-21-10-25-39(45(35)51(37)70)60-55(74)30-14-3-1-4-15-30)67-59(66-57)64-43-29-13-24-38-48(43)54(73)36-22-11-26-40(46(36)52(38)71)61-56(75)31-16-5-2-6-17-31/h1-29H,(H,60,74)(H,61,75)(H3,62,63,64,65,66,67)

InChI Key

UOGNJNFMFDMUEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=NC(=NC(=N5)NC6=CC=CC7=C6C(=O)C8=CC=CC=C8C7=O)NC9=CC=CC1=C9C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Biological Activity

N,N'-((6-((9,10-Dihydro-9,10-dioxo-1-anthryl)amino)-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide), a complex organic compound with the molecular formula C59H34N8O8C_{59}H_{34}N_8O_8 and a molecular weight of 982.9 g/mol, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a unique structure that combines anthracene derivatives with triazine and benzamide moieties. This structural complexity is believed to contribute to its diverse biological activities.

Key Properties

PropertyValue
Molecular FormulaC₅₉H₃₄N₈O₈
Molecular Weight982.9 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds derived from anthracene and triazine frameworks. For instance, a series of imamine-1,3,5-triazine derivatives were evaluated for their antiproliferative properties against various cancer cell lines including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A498 (kidney cancer). Some derivatives exhibited superior activity compared to imatinib, a well-known anticancer drug .

Case Study:
In a study involving imamine derivatives:

  • Compound 4f demonstrated an IC50 of 6.25 µM against MDA-MB-231 cells.
  • It effectively inhibited migration and invasion of these cells and showed significant anti-tumor effects in xenograft models.

The mechanism through which N,N'-((6-((9,10-Dihydro-9,10-dioxo-1-anthryl)amino)-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide) exerts its biological effects is likely multifaceted:

  • Inhibition of Cell Proliferation: Compounds with similar structures have been shown to induce cell cycle arrest.
  • Induction of Apoptosis: Activation of apoptotic pathways has been implicated in the anticancer activity.
  • Interaction with DNA: The anthracene moiety may intercalate with DNA or form adducts that disrupt replication and transcription processes.

Toxicological Profile

While the therapeutic potential is promising, the toxicological data for this compound remains limited. It is crucial to assess the safety profile through further studies focusing on:

  • Acute Toxicity: Evaluating LD50 values in animal models.
  • Chronic Toxicity: Long-term exposure studies to assess carcinogenic potential.
  • Metabolism Studies: Understanding how the compound is metabolized in vivo could provide insights into its safety and efficacy.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name / CAS No. Key Substituents Molecular Weight (g/mol) Key Structural Differences vs. Target Compound
Target Compound Triazine + 1-aminoanthraquinone + benzamide ~800 (estimated) Reference structure
N,N'-[(6-Phenyl-1,3,5-triazine-2,4-diyl)bis[...]] (49776-52-5) Phenyl on triazine Higher than target Phenyl replaces 1-aminoanthraquinone; alters electronic properties
N,N'-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis[...]] Chloro on triazine Similar to target Chloro substituent increases reactivity for nucleophilic substitution
N,N'-(9,10-Dihydro-9,10-dioxoanthracene-1,5-diyl)bis(4-methoxybenzamide) (84559-87-5) Methoxybenzamide 506.51 Methoxy groups enhance electron-donating capacity; lacks triazine core
1,1'-Iminobis(5-benzamidoanthraquinone) (117-06-6) Imino-linked anthraquinones + benzamide ~600 (estimated) Imino linker instead of triazine; reduced rigidity

Key Observations:

  • Triazine vs.
  • Substituent Effects: Chloro or phenyl groups on triazine (CAS 49776-52-5, ) modify solubility and reactivity. Methoxybenzamide derivatives (84559-87-5) show increased solubility in polar solvents due to electron-donating methoxy groups .

Spectroscopic and Electronic Properties

  • NMR Shifts: Anthraquinone protons in the target compound are expected downfield (δ 8.5-9.0 ppm) due to electron-withdrawing effects, while triazine-linked compounds show distinct splitting patterns .
  • IR Stretching: Benzamide C=O stretches (~1650 cm⁻¹) and anthraquinone C=O (~1670 cm⁻¹) are consistent across analogues .
  • UV-Vis: Triazine-containing compounds exhibit broader absorption bands (300-500 nm) compared to imino-linked derivatives, suggesting enhanced conjugation .

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